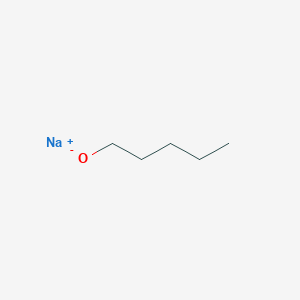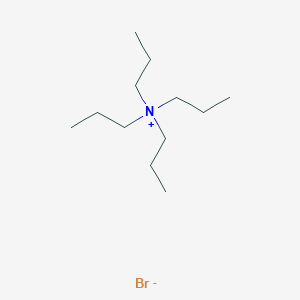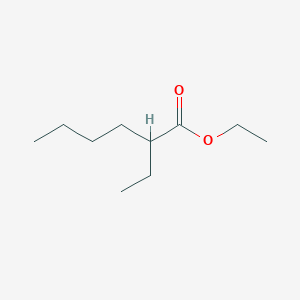
Ethyl trifluorovinyl ether
Vue d'ensemble
Description
Ethyl trifluorovinyl ether is a chemical compound with the molecular formula C4H5F3O and a molecular weight of 126.08 . It is used in various chemical reactions and has specific properties that make it useful in certain applications .
Synthesis Analysis
The synthesis of Ethyl trifluorovinyl ether involves the reaction of an aliphatic alkoxide with tetrafluoroethylene to form a trifluorovinyl ether . Another method involves the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane .Molecular Structure Analysis
The molecular structure of Ethyl trifluorovinyl ether consists of a trifluorovinyl group attached to an ether group . The trifluorovinyl group contributes to the compound’s reactivity, while the ether group influences its solubility and processibility .Chemical Reactions Analysis
Ethyl trifluorovinyl ether can undergo various chemical reactions. For instance, it can participate in the polymerization process, resulting in b-scission termination/chain transfer for all three polymers and hydrogen abstraction chain transfer for poly(Et-TFVE) and poly(t-Bu-TFVE) .Physical And Chemical Properties Analysis
Ethyl trifluorovinyl ether has a boiling point of 38.5 °C and a density of 1.322 g/cm3 . It is also known to form explosive peroxides .Applications De Recherche Scientifique
Copolymerization and Polymer Chemistry
Ethyl trifluorovinyl ether (ETFE) is used in radical copolymerization processes with other monomers like ethyl vinyl ether (EVE) or vinyl acetate (VAc). This process creates copolymers that exhibit a balance between the properties of fluoropolymers and hydrocarbon polymers, such as improved weatherability, thermal stability, and chemical resistance . The copolymers can be further modified by incorporating reactive functional groups into the backbone, which facilitates subsequent modifications .
Enhancing Solubility and Processability of Polymers
The introduction of ETFE monomers with hydrocarbon ether pendant groups aims to overcome the limitations in solubility and processability associated with traditional fluoropolymers. This enhancement allows for the preparation of novel trifluorovinyl ether polymers that are more soluble in common organic solvents and easier to process, expanding their applicability in various industrial uses .
Thermal and Chemical Stability
ETFE polymers are known for their high thermal and chemical stabilities, making them suitable for applications that require resistance to harsh conditions. These properties are particularly beneficial in industries such as chemical storage and fuel cells, where material integrity under extreme conditions is crucial .
Medical Applications
Due to their biocompatibility and stability, ETFE polymers are explored for medical applications, including vascular grafts. Their resistance to biological fluids and their structural integrity at body temperature make them promising materials for long-term implantable devices .
Hydrogen Abstraction and Polymer Modification
Research has shown that during the polymerization of ETFE, there is a propensity for radical hydrogen abstraction from the oligoether pendant group. This phenomenon is significant as it affects the properties of the resulting polymer and can be leveraged to create polymers with specific characteristics .
Synthesis of Functionalized Monomers
ETFE can be synthesized through various methods, including the thermolysis of precursors in the gas phase. The resulting functionalized monomers can then be used to create polymers with desired properties for specific applications .
Mécanisme D'action
Target of Action
Ethyl trifluorovinyl ether (Et-TFVE) is primarily used in the synthesis of polymers . The primary targets of Et-TFVE are the monomers used in polymerization processes . These monomers interact with Et-TFVE to form polymers with unique properties .
Mode of Action
Et-TFVE interacts with its targets through a process known as copolymerization . In this process, Et-TFVE and other monomers (such as ethyl vinyl ether or vinyl acetate) are combined in a redox-initiated aqueous emulsion . This results in the formation of new polymers .
Biochemical Pathways
The primary biochemical pathway affected by Et-TFVE is the polymerization process . During this process, Et-TFVE undergoes a series of reactions, including hydrogen abstraction and b-scission termination/chain transfer . These reactions result in the formation of new polymers with unique properties .
Result of Action
The result of Et-TFVE’s action is the formation of new polymers . These polymers have unique properties, such as increased solubility in common organic solvents and improved processibility . This makes them useful in a variety of applications, from lining chemical storage tanks to vascular grafts .
Action Environment
The action of Et-TFVE is influenced by several environmental factors. For instance, the polymerization process is typically carried out in an aqueous emulsion . Additionally, the reactivity of Et-TFVE can be affected by the presence of other monomers . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of Et-TFVE.
Safety and Hazards
Orientations Futures
Recent research has focused on enhancing the thermal stability of Ethyl trifluorovinyl ether. For instance, a sequence of silicone resins containing trifluorovinyl ether groups were prepared by the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane . This represents a promising direction for future research and applications of Ethyl trifluorovinyl ether.
Propriétés
IUPAC Name |
1-ethoxy-1,2,2-trifluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-8-4(7)3(5)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFYPFFYGHATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371936 | |
| Record name | Ethyl trifluorovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trifluorovinyl ether | |
CAS RN |
1763-27-5 | |
| Record name | Ethyl trifluorovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1763-27-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)








![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)


